3-(3-Methylcyclohexyl)propan-1-ol
Description
3-(3-Methylcyclohexyl)propan-1-ol is a secondary alcohol characterized by a propan-1-ol chain attached to a 3-methylcyclohexyl group. Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol. The cyclohexyl moiety confers significant lipophilicity, influencing its solubility and reactivity. This compound is structurally analogous to terpene-derived alcohols but lacks direct literature reports in the provided evidence. Hypothetically, its synthesis could involve the reduction of a ketone precursor (e.g., 3-(3-methylcyclohexyl)propanal) or alkylation of a cyclohexyl intermediate. Applications may include use as a fragrance intermediate or solvent, though specific data are unavailable in the provided sources.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3-(3-methylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C10H20O/c1-9-4-2-5-10(8-9)6-3-7-11/h9-11H,2-8H2,1H3 |
InChI Key |
PNDGBQNJEXNDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-(3-Methylcyclohexyl)propan-1-ol with four structurally related alcohols from the provided evidence:
Structural and Functional Differences
- Cyclohexyl vs. Aromatic Substituents : The bromobenzodioxole group in 3-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol introduces aromaticity and electronegative bromine, increasing molecular weight and melting point compared to the alicyclic 3-methylcyclohexyl group in the target compound .
- Saturation Effects : The unsaturated cyclohexenyl ring in 3-methyl-6-(propan-2-yl)cyclohex-3-en-1-ol reduces steric hindrance but increases susceptibility to oxidation compared to the saturated cyclohexyl group in the target compound .
- Polarity and Solubility: The amino and nitro groups in 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol enhance polarity and water solubility, contrasting with the nonpolar cyclohexyl group in the target alcohol .
Key Research Findings
Substituent Impact on Physical Properties :
- Bromine in the benzodioxole derivative increases density and melting point compared to the target compound’s alicyclic structure .
- Unsaturation in the cyclohexenyl derivative lowers boiling point relative to saturated analogs .
Reactivity Trends: Amino alcohols (e.g., the pyridine derivative) exhibit higher reactivity in acid-catalyzed reactions due to lone-pair donation from nitrogen . Cyclohexenols are prone to electrophilic addition at the double bond, unlike saturated cyclohexyl alcohols .
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